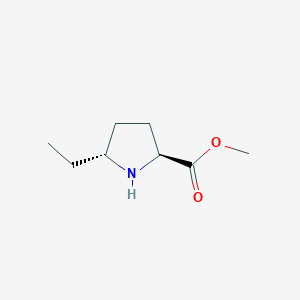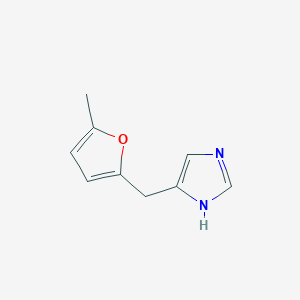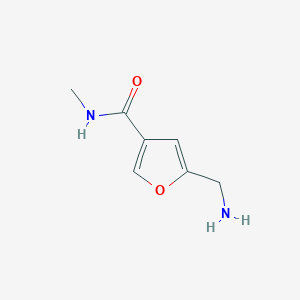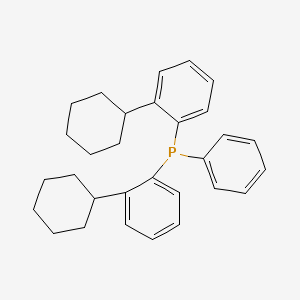
Bis(2-cyclohexylphenyl)(phenyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-cyclohexylphenyl)(phenyl)phosphine is an organophosphorus compound with the chemical formula C30H35P. It is a phosphine ligand commonly used in coordination chemistry and catalysis. The compound features a phosphorus atom bonded to two 2-cyclohexylphenyl groups and one phenyl group, making it a versatile ligand for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-cyclohexylphenyl)(phenyl)phosphine typically involves the reaction of chlorophosphines with Grignard reagents or organolithium compounds. One common method is the reaction of dichlorophenylphosphine with 2-cyclohexylphenylmagnesium bromide under an inert atmosphere to prevent oxidation. The reaction is usually carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-cyclohexylphenyl)(phenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl or cyclohexyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Bis(2-cyclohexylphenyl)(phenyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.
Biology: The compound is explored for its potential in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.
Mechanism of Action
The mechanism by which Bis(2-cyclohexylphenyl)(phenyl)phosphine exerts its effects involves its ability to coordinate with metal centers. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The compound can also interact with biological molecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphine: An organophosphorus compound with a similar structure but without the cyclohexyl groups.
Bis(2-diphenylphosphinoethyl)phenylphosphine: A related compound with diphenylphosphinoethyl groups instead of cyclohexylphenyl groups.
Diphosphine ligands: A broad class of ligands with two phosphine groups linked by a backbone.
Uniqueness
Bis(2-cyclohexylphenyl)(phenyl)phosphine is unique due to the presence of cyclohexyl groups, which provide steric bulk and influence the electronic properties of the ligand. This makes it particularly effective in stabilizing metal centers and enhancing catalytic activity in certain reactions.
Properties
Molecular Formula |
C30H35P |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
bis(2-cyclohexylphenyl)-phenylphosphane |
InChI |
InChI=1S/C30H35P/c1-4-14-24(15-5-1)27-20-10-12-22-29(27)31(26-18-8-3-9-19-26)30-23-13-11-21-28(30)25-16-6-2-7-17-25/h3,8-13,18-25H,1-2,4-7,14-17H2 |
InChI Key |
QHSWIQCSZNFHSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


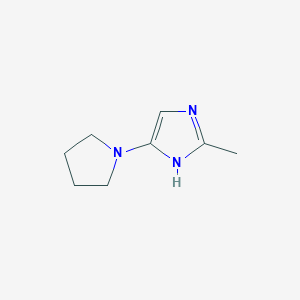
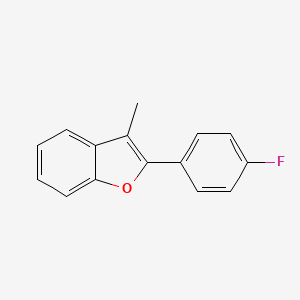
![4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole](/img/structure/B12870489.png)
![5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B12870500.png)
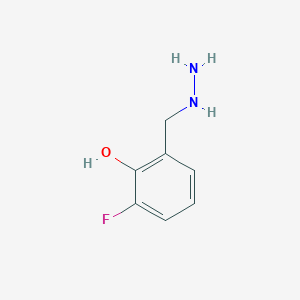
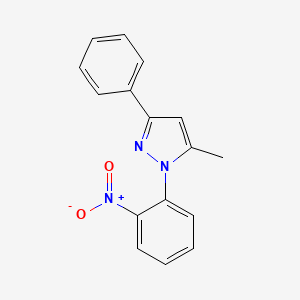
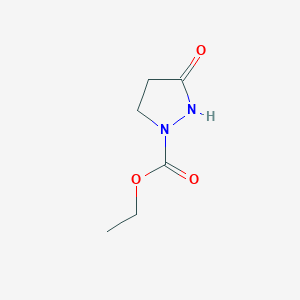
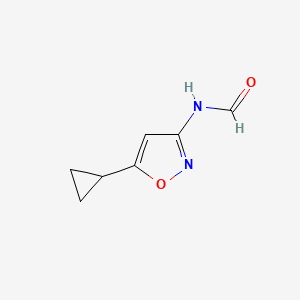
![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)
